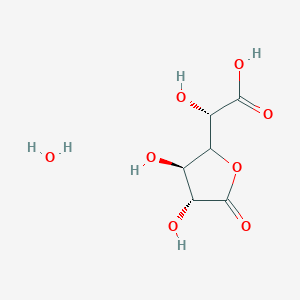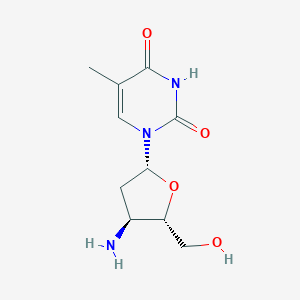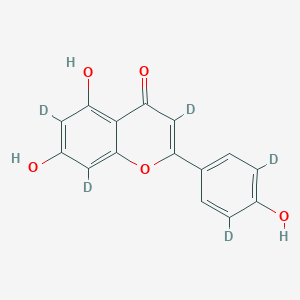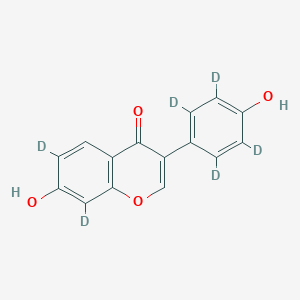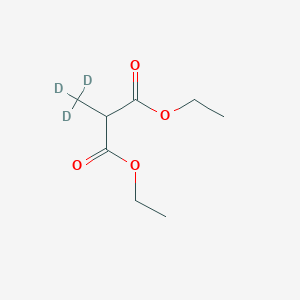![molecular formula C16H20Cl2N6 B022374 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine CAS No. 7139-02-8](/img/structure/B22374.png)
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimido[5,4-d]pyrimidine derivatives, including compounds similar to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, often involves complex reactions that yield biologically active molecules. For instance, a practical synthesis approach was described for a related compound, demonstrating the conversion of commercially available precursors through telescoped steps to produce key intermediates with significant yields (Zhang et al., 2009). Another synthesis method involves a tandem reaction strategy, efficiently converting dihydropyrimido[5,4-d]pyrimidines to aromatic derivatives through reactions with piperidine, showcasing the versatility and efficiency of synthesizing pyrimido[5,4-d]pyrimidine derivatives (Rocha et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of pyrimido[5,4-d]pyrimidine derivatives reveals intricate details about their chemical behavior and potential applications. Compounds in this family exhibit diverse structural features, such as hydrogen bonding patterns and non-covalent interactions, which significantly influence their biological activities and physical properties. For example, the structure of a related compound demonstrated complex sheets generated by multiple hydrogen bonds, highlighting the importance of structural analysis in understanding the compound's reactivity and interaction mechanisms (Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine derivatives are key to understanding their functional applications and potential as precursors in various chemical syntheses. The reactivity of these compounds often involves nucleophilic substitution and cyclization reactions, leading to the formation of new bonds and functional groups. Studies on similar compounds have shown that nucleophilic attack and subsequent reactions can yield a series of derivatives with unique properties and biological activities (Mikhaleva et al., 1979).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application Summary : This compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Methods of Application : The synthesis involves nucleophilic attack on pyrimidines using N-methylpiperazine, which has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine afforded a specific product exclusively .
-
Scientific Field: Synthetic Organic Chemistry
- Application Summary : This compound is used in the synthesis of new standard biological components .
- Methods of Application : The synthesis involves the use of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine as a key intermediate .
- Results or Outcomes : The synthesis of these new standard biological components has been applied on a large scale in the medical and pharmaceutical fields .
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used in the manufacture of Panshengding, a non-nitrate coronary vasodilator .
- Methods of Application : The synthesis involves the use of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine as a key intermediate .
- Results or Outcomes : Panshengding has been shown to have antiviral properties and promotes the formation of collateral circulation .
-
Scientific Field: Synthetic Organic Chemistry
- Application Summary : This compound is used in the synthesis of new standard biological components .
- Methods of Application : The synthesis involves the use of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine as a key intermediate .
- Results or Outcomes : The synthesis of these new standard biological components has been applied on a large scale in the medical and pharmaceutical fields .
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound is used in the manufacture of Panshengding, a non-nitrate coronary vasodilator .
- Methods of Application : The synthesis involves the use of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine as a key intermediate .
- Results or Outcomes : Panshengding has been shown to have antiviral properties and promotes the formation of collateral circulation .
Eigenschaften
IUPAC Name |
2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJQTVUJJJSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221575 | |
| Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | |
CAS RN |
7139-02-8 | |
| Record name | 2,6-Dichloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7139-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8015PESO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
